5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol
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Overview
Description
5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol: is an organic compound belonging to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol typically involves the reaction of 2-phenoxymethyl-5-nitro-1,3,4-oxadiazole with thiourea or its derivatives. This reaction is usually carried out under reflux in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods: The simplicity of the chemical reaction and ease of purification make it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield corresponding amine derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of cysteine protease activity, which is significant in various biological processes.
Medicine: Explored for its potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of cysteine protease activity, it binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol
- 2-Phenoxymethyl-5-nitro-1,3,4-oxadiazole
Comparison: Compared to other similar compounds, 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxymethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(phenoxymethyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-11-10-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZKWELHAGTGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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